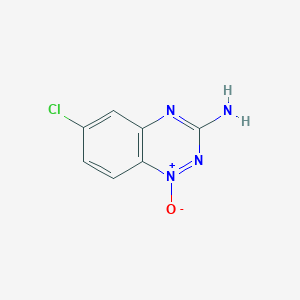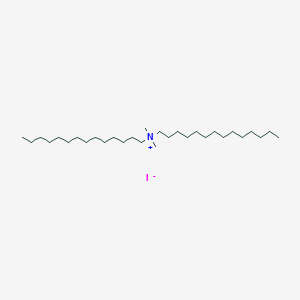![molecular formula C21H17N3O2 B14281939 Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- CAS No. 124190-73-4](/img/structure/B14281939.png)
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-: is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system, which includes a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-nitrobenzenamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The benzenamine group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated benzenamine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to undergo specific reactions makes it a valuable tool in molecular biology.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Comparison with Similar Compounds
- Benzenamine, N-ethyl-
- Benzenamine, N-methyl-
- Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine
Uniqueness: Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specialized applications in research and industry.
Properties
CAS No. |
124190-73-4 |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H17N3O2/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(11-9-16)24(25)26/h3-14H,2H2,1H3 |
InChI Key |
DLCVQVUXUPBZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)







